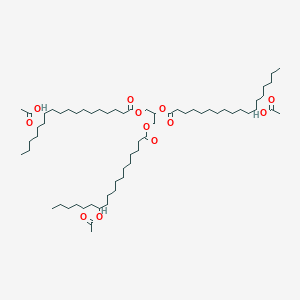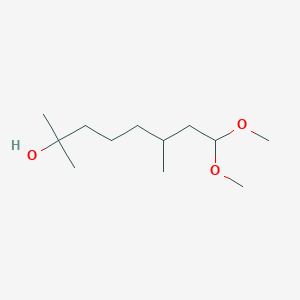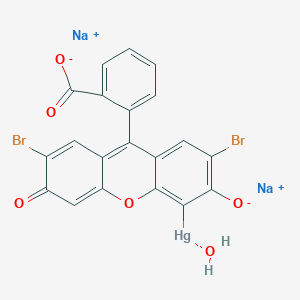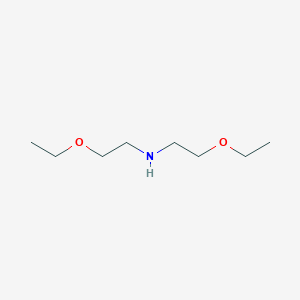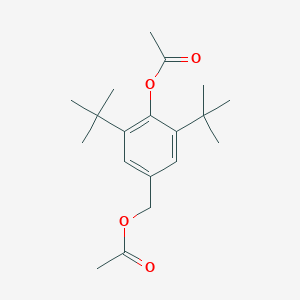
1-Chloro-2-(2-chloroethyl)benzene
Overview
Description
Preparation Methods
1-Chloro-2-(2-chloroethyl)benzene can be synthesized through several methods. One common synthetic route involves the chlorination of ethylbenzene. The reaction typically occurs in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled conditions . The industrial production of this compound often involves the use of high-pressure reactors and specialized equipment to ensure the reaction proceeds efficiently and safely .
Chemical Reactions Analysis
1-Chloro-2-(2-chloroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of this compound can yield ethylbenzene derivatives.
Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and hydrogen gas (H2) with a metal catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-(2-chloroethyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-2-(2-chloroethyl)benzene involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atom in the compound is susceptible to nucleophilic attack, resulting in the formation of new chemical bonds . This reactivity is primarily due to the electron-withdrawing nature of the chlorine atom, which makes the carbon-chlorine bond more reactive towards nucleophiles .
Comparison with Similar Compounds
1-Chloro-2-(2-chloroethyl)benzene can be compared with other similar compounds such as:
Chlorobenzene: Unlike this compound, chlorobenzene has only one chlorine atom attached to the benzene ring.
Ethylbenzene: Ethylbenzene lacks the chlorine substituents present in this compound, making it less reactive in nucleophilic substitution reactions.
Benzyl Chloride: Benzyl chloride has a similar structure but with the chlorine atom attached to a methylene group rather than an ethyl group.
The uniqueness of this compound lies in its dual chlorine substituents, which enhance its reactivity and make it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
1-chloro-2-(2-chloroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWMXIVUTWWCNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503518 | |
| Record name | 1-Chloro-2-(2-chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005-06-7 | |
| Record name | 1-Chloro-2-(2-chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



